Carbomer 934

Beschreibung

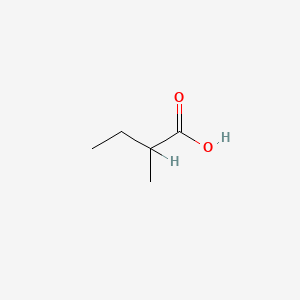

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMNBDJUVNPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021621 | |

| Record name | 2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid, colourless to pale yellow liquid | |

| Record name | Butanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.932-0.936 | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

116-53-0, 9007-16-3, 151687-96-6, 600-07-7 | |

| Record name | 2-Methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbomer 934 [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbopol 974P | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05384 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methylbutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX7ZNN5GXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Carbomer 934: An In-Depth Physicochemical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of Carbomer 934 for researchers, scientists, and drug development professionals. This compound, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose, is a versatile excipient widely utilized in the pharmaceutical and cosmetic industries for its thickening, suspending, and emulsifying properties.[1][2] This document details its key characteristics, provides experimental protocols for its analysis, and includes visualizations to illustrate fundamental mechanisms and workflows.

Core Physicochemical Properties

This compound is a synthetic, white, fluffy, and hygroscopic powder.[2][3] It is an acidic polymer with a pKa of approximately 6.0 ± 0.5.[4] While it does not dissolve in water in the traditional sense, it swells significantly in water and other polar solvents to form a viscous gel or dispersion upon neutralization.[2] This swelling is a result of its three-dimensionally cross-linked microgel structure.[2]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound, compiled from various technical sources.

| General Properties | Value | References |

| Appearance | White, fluffy powder | [5] |

| Molecular Formula | (C₃H₄O₂)n | [5] |

| Molecular Weight | Variable, high molecular weight polymer (approx. 3,000,000) | [1][6] |

| pKa | 6.0 ± 0.5 | [4] |

| Density | 1.2 g/mL at 25 °C | [7] |

| pH of 0.5% aqueous dispersion | 2.7 - 3.5 | [4] |

| Moisture Content | ≤ 2.0% | [4] |

| Quality Control Specifications | Value | References |

| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on dried basis) | [1][2][8] |

| Viscosity (0.5% neutralized aqueous dispersion) | 30,500 - 39,400 mPa·s | [1][6][8] |

| Primary Particle Size | ~0.2 µm in diameter | [2] |

| Flocculated Powder Particle Size | 2-7 µm in diameter | [2] |

Mechanism of Action: pH-Dependent Thickening

The primary functional characteristic of this compound is its ability to thicken solutions in a pH-dependent manner. In an acidic aqueous dispersion, the polymer chains remain in a coiled conformation. Upon neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine), the carboxylic acid groups ionize, leading to electrostatic repulsion between the now negatively charged carboxylate groups. This repulsion causes the polymer chains to uncoil and expand, resulting in a significant increase in the viscosity of the medium and the formation of a gel.

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for reproducible research and quality control.

Preparation of a Neutralized this compound Gel (0.5% w/v)

This protocol outlines the standard procedure for preparing a neutralized aqueous gel of this compound.

-

Dispersion: Slowly and carefully sprinkle 2.5 g of this compound powder into a vortex of 500 mL of purified water in a 1000 mL beaker, stirring continuously at approximately 1000 ± 10 rpm. The stirrer shaft should be positioned at a 60° angle to one side of the beaker with the propeller near the bottom to ensure efficient dispersion and minimize clumping.[9]

-

Hydration: Continue stirring until the polymer is fully dispersed and allow the solution to stand to ensure complete hydration of the polymer particles.

-

Neutralization: While stirring at 300 ± 25 rpm, slowly add a neutralizing agent, such as a sodium hydroxide solution (e.g., 18% w/v) or triethanolamine, dropwise.[10]

-

Gel Formation: Monitor the pH of the dispersion. As the pH approaches the range of 7.3-7.8, a significant increase in viscosity will occur, and a clear gel will form.[11]

-

Final pH Adjustment: Carefully adjust the pH to the desired level. If the pH exceeds 7.8, the gel should be discarded.[9]

Viscosity Measurement

The viscosity of a neutralized this compound dispersion is a critical quality parameter.

-

Sample Preparation: Prepare a 0.5% neutralized this compound gel as described above.

-

Equilibration: Place the beaker containing the neutralized gel in a 25 ± 0.1 °C water bath for 1 hour.[11]

-

Instrumentation: Use a rotational viscometer (e.g., Brookfield type) equipped with a suitable spindle. For high-viscosity gels, a T-bar spindle may be appropriate.

-

Measurement: Immerse the spindle into the center of the gel to the specified depth.

-

Data Acquisition: Operate the viscometer at a specified rotational speed (e.g., 20 rpm) and allow the reading to stabilize before recording the viscosity in millipascal-seconds (mPa·s).[5]

Carboxylic Acid Content Assay

The percentage of carboxylic acid groups is determined by titration.

-

Sample Preparation: Accurately weigh a sample of this compound that has been previously dried in a vacuum at 80 °C for 1 hour.[1]

-

Dispersion: Disperse the dried sample in purified water.

-

Titration: Titrate the dispersion with a standardized solution of sodium hydroxide (e.g., 0.1 N).

-

Endpoint Determination: Determine the endpoint of the titration potentiometrically.[1]

-

Calculation: Calculate the percentage of carboxylic acid groups based on the volume of sodium hydroxide solution consumed.

Particle Size Analysis

The particle size of this compound can be determined in its dry powder form or as a dispersion.

-

Sieve Analysis (for flocculated powder): A known weight of the powder is passed through a series of sieves with decreasing mesh size using a mechanical shaker. The weight of the powder retained on each sieve is measured to determine the particle size distribution.

-

Dynamic Light Scattering (DLS) (for primary particles in dispersion): A dilute aqueous dispersion of this compound is prepared. DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the particles to determine their hydrodynamic radius.[12]

Swelling Index Determination

The swelling index quantifies the increase in volume of this compound upon hydration.

-

Initial Volume/Weight: A known mass of this compound powder is placed in a graduated cylinder, and its initial volume is recorded.

-

Hydration: A suitable solvent (e.g., purified water) is added, and the powder is allowed to swell until equilibrium is reached.

-

Final Volume/Weight: The final volume of the swollen gel is recorded. Alternatively, for gravimetric analysis, the swollen gel is separated from excess solvent and weighed.[9]

-

Calculation: The swelling index is calculated as the ratio of the increase in volume or weight to the initial volume or weight.[9]

Quality Control Workflow

A typical quality control workflow for this compound raw material involves a series of tests to ensure it meets pharmacopeial standards.

Safety and Handling

This compound is considered to have a low potential for skin irritation and sensitization.[13][14] Acute oral toxicity studies in animals have shown low toxicity when ingested.[13] However, as with any fine powder, inhalation of dust should be avoided, and appropriate personal protective equipment should be worn during handling.[15] this compound is a stable material but is hygroscopic and should be stored in tight containers.[3] Exposure to excessive temperatures can lead to discoloration and reduced stability.[3] Aqueous dispersions are susceptible to microbial growth and may require the addition of a preservative.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. phexcom.com [phexcom.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. opendata.uni-halle.de [opendata.uni-halle.de]

- 7. iajps.com [iajps.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijlret.com [ijlret.com]

- 11. scribd.com [scribd.com]

- 12. Formulation and Characterization of Carbopol-934 Based Kojic Acid-Loaded Smart Nanocrystals: A Solubility Enhancement Approach [mdpi.com]

- 13. Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ginhong.com [ginhong.com]

- 15. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis and Characterization of Carbomer 934 for Pharmaceutical Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomer 934 is a high molecular weight synthetic polymer of acrylic acid, cross-linked with allyl ethers of sucrose.[1] It is a cornerstone excipient in the pharmaceutical industry, primarily utilized as a rheology modifier to create stable gels, creams, suspensions, and emulsions.[1][2] Its ability to swell in aqueous media and significantly increase viscosity upon neutralization makes it an invaluable tool for formulators.[3] This technical guide provides a comprehensive overview of the synthesis and pharmaceutical-grade characterization of this compound, presenting quantitative data in structured tables, detailed experimental protocols, and visual workflows to support research and development activities. Of note is the impending regulatory shift, with pharmacopeias moving to omit carbomer grades manufactured using benzene as a solvent.[4][5][6]

Synthesis of this compound

The synthesis of this compound involves the free-radical polymerization of acrylic acid as the monomer and an allyl ether of sucrose as the cross-linking agent.[1] Historically, benzene has been employed as the polymerization solvent for this grade of carbomer.[7][8]

Synthesis Pathway

The synthesis is a multi-step process initiated by a free-radical initiator. The acrylic acid monomers polymerize into long poly(acrylic acid) chains, which are simultaneously cross-linked by the multifunctional allyl sucrose molecules. This creates a three-dimensional network structure.

Experimental Protocol: Generalized Synthesis

While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be described as follows:

-

Reaction Setup: A suitable reaction vessel is charged with benzene as the solvent. The system is deoxygenated by purging with an inert gas, such as nitrogen.

-

Monomer and Cross-linker Addition: Acrylic acid and allyl sucrose are added to the reaction vessel in their specified ratios.

-

Initiation: A free-radical initiator (e.g., a peroxide or an azo compound) is introduced to the solution. The reaction mixture is heated to the appropriate temperature to initiate polymerization.

-

Polymerization: The polymerization proceeds for several hours, during which the cross-linked polymer precipitates from the benzene.

-

Purification: The precipitated this compound is collected.

-

Drying: The polymer is dried under vacuum to remove the residual benzene and any other volatile impurities.[3]

Characterization of this compound for Pharmaceutical Use

The characterization of this compound is crucial to ensure its quality, safety, and performance in pharmaceutical formulations. The United States Pharmacopeia (USP) and National Formulary (NF) provide a monograph for this compound with specific acceptance criteria.[1]

Physicochemical Properties

This compound is a white, fluffy, hygroscopic powder with a slightly acetic odor.[2] It swells in water and other polar solvents to form a colloidal, mucilage-like dispersion.[2]

Quantitative Specifications

The key quantitative specifications for pharmaceutical-grade this compound are summarized in the table below, based on the USP-NF monograph.

| Parameter | Specification | Reference |

| Carboxylic Acid Content | 56.0% - 68.0% (on dried basis) | [1][3] |

| Viscosity (0.5% neutralized aqueous dispersion) | 30,500 - 39,400 mPa·s | [1] |

| Loss on Drying | ≤ 2.0% | [3] |

| Heavy Metals | ≤ 0.002% (20 ppm) | [3] |

| Limit of Benzene | As per monograph; note regulatory changes | [3][5] |

Mechanism of Action: pH-Dependent Thickening

The primary function of this compound is to act as a thickening agent. In an aqueous dispersion, the polymer molecules are in a coiled state. Upon neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine), the carboxylic acid groups ionize. The resulting electrostatic repulsion between the negatively charged carboxylate ions causes the polymer chains to uncoil and swell, leading to a significant increase in the viscosity of the solution and the formation of a gel.[2]

Experimental Protocols for Characterization

The following are detailed methodologies for the key characterization tests for this compound as per pharmaceutical standards.

Viscosity Measurement

This protocol determines the viscosity of a neutralized this compound dispersion.

-

Preparation of Dispersion: Carefully add 2.50 g of this compound (previously dried) to 500 mL of water in an 800-mL beaker, while stirring continuously at 1000 ± 50 rpm. Continue stirring for 15-30 minutes until the polymer is fully hydrated. Place the beaker in a 25 ± 2 °C water bath for 30 minutes.

-

Neutralization: While stirring at 300 ± 10 rpm, titrate with a sodium hydroxide solution (18 in 100) to a pH of 7.3 to 7.8 using a calomel-glass electrode system.

-

Equilibration: Return the neutralized mucilage to the 25 °C water bath for 1 hour.

-

Measurement: Use a rotational viscometer (e.g., Brookfield type) equipped with a suitable spindle (e.g., No. 6 spindle). With the spindle rotating at 20 rpm, record the scale reading. Calculate the viscosity in centipoises (cP) or mPa·s by multiplying the reading by the constant for the spindle and speed used.[3]

Carboxylic Acid Content Assay

This titrimetric method quantifies the acidic functional groups in the polymer.

-

Sample Preparation: Accurately weigh about 400 mg of this compound, previously dried in a vacuum at 80 °C for 1 hour, and disperse it in 400 mL of water.

-

Titration: While stirring, titrate with 0.25 N sodium hydroxide VS, determining the endpoint potentiometrically.

-

Calculation: The percentage of carboxylic acid groups is calculated based on the volume of titrant consumed.[9]

Limit of Benzene

Due to the use of benzene in the manufacturing process, a strict limit is imposed. Note that regulatory bodies are moving towards omitting carbomer monographs that use benzene.[4][5][6]

-

Standard Preparation: Prepare a standard solution of benzene in a suitable solvent (e.g., methanol and organic-free water) to a known concentration of about 1.0 µg/mL.[3]

-

Sample Preparation: Accurately weigh about 1 g of this compound and dissolve it in a 2 in 100 sodium chloride solution.[3]

-

Chromatographic System: Use a gas chromatograph equipped with a flame-ionization detector. The column and temperature programming are set as per the USP monograph.[3]

-

Analysis: Inject the standard and sample solutions into the chromatograph and compare the peak responses for benzene. The amount of benzene in the sample must not exceed the specified limit.[3]

Loss on Drying

This test determines the amount of volatile matter in the polymer.

-

Procedure: Accurately weigh a sample of this compound.

-

Drying: Dry the sample in a vacuum at 80 °C for 1 hour.[3]

-

Calculation: The loss in weight is expressed as a percentage of the original sample weight.

Conclusion

This compound remains a vital excipient in pharmaceutical formulations due to its effective rheology-modifying properties. A thorough understanding of its synthesis and adherence to stringent characterization protocols are essential for ensuring its quality, safety, and efficacy in drug products. As regulatory standards evolve, particularly concerning residual solvents like benzene, it is imperative for researchers and developers to stay informed and adapt their formulations accordingly, considering benzene-free alternatives where appropriate.[4][8]

References

- 1. This compound [doi.usp.org]

- 2. benchchem.com [benchchem.com]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. 3vsigmausa.com [3vsigmausa.com]

- 5. fda.gov [fda.gov]

- 6. dermatologytimes.com [dermatologytimes.com]

- 7. This compound - CD Formulation [formulationbio.com]

- 8. Carbopol® 934 NF Polymer - For Medium to High-viscosity Gels, Emulsions, & Suspensions - Lubrizol [lubrizol.com]

- 9. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Carbomer 934: Molecular Weight and Its Effect on Viscosity

This technical guide provides a comprehensive analysis of this compound, a high molecular weight polymer of acrylic acid that is a critical excipient in the pharmaceutical and cosmetic industries. Its primary function as a rheology modifier is directly linked to its molecular characteristics. This document details the relationship between this compound's molecular weight and its profound impact on viscosity, supported by quantitative data and standardized experimental protocols.

Core Properties of this compound

This compound is a synthetic, high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of sucrose.[1][2] It is supplied as a white, fluffy, and hygroscopic powder with a slightly acetic odor.[2][3] As a polyanionic polymer, it does not have a discrete molecular weight but is characterized by a high molecular weight range, with a nominal molecular weight of approximately 3,000,000 Daltons.[4][5] The designation "934" is an indicator of its specific molecular weight and rheological properties.[1]

The table below summarizes the key physicochemical specifications for this compound.

| Property | Specification | References |

| Chemical Name | Poly(acrylic acid), cross-linked with allyl sucrose | [2] |

| CAS Number | 9007-16-3 | [2][6] |

| Approximate Molecular Weight | ~ 3,000,000 g/mol | [4][5] |

| Appearance | White, fluffy powder | [2] |

| pH of 0.5% Aqueous Dispersion | 2.7 - 3.5 | [2] |

| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on dried basis) | [1][3][7] |

Mechanism of Action: The Link Between Molecular Weight and Viscosity

The remarkable thickening property of this compound is a direct consequence of its high molecular weight and cross-linked structure, which is activated upon neutralization.

-

Dispersion and Hydration : When dispersed in water, the this compound polymer begins to hydrate, but the molecules remain in a tightly coiled state due to intramolecular hydrogen bonding. The pH of such a dispersion is acidic, typically between 2.7 and 3.5.[2]

-

Neutralization and Ionization : The addition of a neutralizing agent, such as sodium hydroxide (NaOH) or triethanolamine (TEA), ionizes the acidic carboxylic acid groups into carboxylate anions (-COO⁻).

-

Uncoiling and Thickening : The resulting negative charges along the polymer backbone generate significant electrostatic repulsion. This repulsion overcomes the intramolecular hydrogen bonding, causing the coiled polymer chains to uncoil and expand dramatically.[2] The high molecular weight of this compound means these chains are exceptionally long, leading to a high degree of chain entanglement and the formation of a cross-linked three-dimensional network. This microscopic expansion and entanglement immobilize water molecules, leading to a substantial increase in the viscosity of the solution and the formation of a stable gel.

The higher the molecular weight, the longer the polymer chains, resulting in greater potential for entanglement and a more effective gel network, thus producing higher viscosity at lower concentrations.

Viscosity Specifications

The viscosity of a neutralized this compound dispersion is a critical quality attribute and is highly dependent on concentration and pH. The table below presents typical viscosity ranges.

| Concentration (w/w) | pH | Viscosity (mPa·s or cP) | References |

| 0.2% | 7.3 - 7.8 | 13,000 - 30,000 | [8] |

| 0.5% | 7.3 - 7.8 | 30,500 - 39,400 | [1][3][4] |

| 0.5% | 7.3 - 7.8 | 29,400 - 39,400 (Carbomer 934P) | [5][9][10] |

| 0.5% | 7.3 - 7.8 | 40,000 - 60,000 | [8] |

Note: Viscosity measurements are typically performed using a Brookfield RVT viscometer at 20 rpm and 25°C.

Visualization of Thickening Mechanism

The following diagram illustrates the logical relationship between the molecular properties of this compound and the resulting macroscopic viscosity.

Caption: Logical workflow of this compound's pH-dependent thickening mechanism.

Experimental Protocols

This protocol outlines the standard method for determining the viscosity of this compound.

-

Apparatus :

-

Rotational Viscometer (e.g., Brookfield RVT)

-

Spindle appropriate for the expected viscosity (e.g., Spindle #6 for 0.5% dispersion)

-

600-mL Beaker

-

Variable-speed stirrer with a propeller-type blade

-

pH meter

-

Constant temperature water bath (25 ± 0.1 °C)

-

-

Reagents :

-

This compound powder

-

Purified water

-

Sodium hydroxide solution (18% w/v)

-

-

Procedure :

-

Preparation of Dispersion : Weigh 2.50 g of this compound (for a 0.5% dispersion), previously dried in a vacuum at 80°C for 1 hour. While stirring 497.5 mL of purified water at 1000 ± 10 rpm, slowly and carefully add the this compound powder to the vortex. The stirrer shaft should be at a 60° angle and positioned off-center. Continue stirring for 15 minutes after addition is complete.

-

Hydration : Stop stirring and place the beaker containing the dispersion into the 25°C water bath for 30 minutes to allow for complete hydration.

-

Neutralization : After hydration, resume stirring at 300 ± 10 rpm. Immerse a pH electrode into the dispersion. Slowly add the 18% sodium hydroxide solution below the surface of the dispersion until the pH is between 7.3 and 7.8.[9]

-

Equilibration : Continue stirring for 2-3 minutes to ensure complete neutralization. Return the neutralized gel to the 25°C water bath for at least 1 hour to allow the temperature to equilibrate. Re-verify that the final pH is within the 7.3 to 7.8 range.

-

Viscosity Measurement : Perform the measurement without delay. Calibrate the viscometer according to the manufacturer's instructions. Gently immerse the specified spindle into the center of the gel. Allow the viscometer to operate at 20 rpm until a stable reading is obtained. Record the viscosity in mPa·s.[7][9]

-

This assay determines the percentage of free carboxylic acid groups, a key parameter for polymer identification and quality.

-

Procedure Summary :

-

A precisely weighed sample of dried this compound is dispersed in purified water.

-

The dispersion is titrated with a standardized solution of 0.1 N sodium hydroxide.

-

The endpoint of the titration is determined potentiometrically using a pH meter.

-

The percentage of carboxylic acid content is calculated based on the volume of NaOH solution consumed.[3]

-

Applications in Drug Development

The high viscosity imparted by this compound makes it an invaluable excipient for:

-

Topical Gels and Creams : It provides the desired consistency and acts as a suspending agent for active pharmaceutical ingredients (APIs).[11]

-

Oral Suspensions : It effectively suspends insoluble drug particles, ensuring uniform dosage.[2]

-

Controlled-Release Formulations : In oral solid dosage forms, it swells in the gastrointestinal tract to form a gel layer that modulates drug release.[2]

-

Bioadhesive Formulations : Its mucoadhesive properties are utilized for localized drug delivery to mucous membranes.[12]

References

- 1. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. KEGG DRUG: this compound [genome.jp]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. CARBOPOL 934 [chembk.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. chemger.com [chemger.com]

- 9. Carbomer 934P [drugfuture.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. This compound - CD Formulation [formulationbio.com]

- 12. mdpi.com [mdpi.com]

Understanding the cross-linking structure of Carbomer 934

An In-depth Technical Guide to the Cross-linking Structure of Carbomer 934

Introduction

This compound is a high molecular weight, synthetic polymer of acrylic acid, belonging to the Carbomer family of polymers.[1][2][3] It is a cornerstone excipient in the pharmaceutical and cosmetic industries, primarily utilized as a rheology modifier to create stable gels, suspensions, and emulsions.[4][5][6][7] The unique physicochemical properties of this compound, particularly its exceptional thickening and suspending capabilities, are a direct result of its specific cross-linked, three-dimensional network structure.

This technical guide provides a comprehensive examination of the cross-linking structure of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular architecture, methods for its characterization, and the quantitative data that defines its properties.

Core Molecular Structure

This compound is a homopolymer of acrylic acid, which is cross-linked with an allyl ether of sucrose.[3][4][6][8][9][10] This specific cross-linking agent distinguishes this compound from other grades of Carbomer that may use different agents like allyl pentaerythritol.[1][5][8][11]

The polymerization process results in a network of polyacrylic acid (PAA) chains interconnected by the polyfunctional allyl sucrose molecules.[12] These are not individual linear chains but form submicron-sized, covalently cross-linked microgel particles.[8][12] Each particle can be considered a single, massive macromolecule, which swells significantly in the presence of a solvent but does not dissolve.

pH-Dependent Thickening Mechanism

The functionality of this compound as a thickener is activated upon neutralization. In an acidic aqueous dispersion, the polymer chains remain tightly coiled. When a neutralizing agent (e.g., sodium hydroxide, triethanolamine) is added, the carboxylic acid groups along the polymer backbone become ionized, forming carboxylate anions. The resulting electrostatic repulsion between these negatively charged groups forces the polymer chains to uncoil and expand, dramatically increasing the viscosity of the medium and forming a gel.[4]

Quantitative Physicochemical Data

The physical and chemical properties of this compound are well-defined and critical for its application in formulations. The key quantitative parameters are summarized below.

| Property | Specification / Value | Reference(s) |

| Molecular Weight | Approx. 3 x 10⁶ g/mol | [11][13] |

| Carboxylic Acid Content | 56.0% - 68.0% (on dried basis) | [5][6][9][14] |

| Viscosity | 30,500 - 39,400 mPa·s (0.5% neutralized aqueous dispersion) | [6][9][11] |

| Primary Particle Size | ~0.2 µm | [6] |

| Flocculated Powder Size | 2 - 7 µm | [6] |

Experimental Protocols for Structural Characterization

A variety of analytical techniques are employed to confirm the identity, structure, and cross-linking characteristics of this compound.

Identification via Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups within the polymer, confirming its identity as a polyacrylic acid derivative.

Methodology:

-

Sample Preparation: A small amount of dried this compound powder is intimately mixed with potassium bromide (KBr). The mixture is then compressed under high pressure to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: The infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the specific chemical bonds present in the molecule.

Key Data:

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference(s) |

| 3000-2950 (broad) | O-H stretching of carboxylic acid groups (intramolecular H-bonding) | [15][16] |

| 1710 ± 5 | C=O stretching of the carbonyl in the carboxylic acid group | [9][14][16] |

| 1454 ± 5 | C-H bending | [14] |

| 1414 ± 5 | C-O-H in-plane bending | [14] |

| 1245 ± 5 | C-O stretching | [14] |

Determination of Cross-link Density

The degree of cross-linking is a critical parameter that dictates the swelling behavior and rheological properties of the polymer. The equilibrium swelling method is a widely used technique for its determination.

Methodology: Equilibrium Swelling Method (based on ASTM D2765)

-

Sample Preparation: A precisely weighed sample of the dry this compound polymer (Wd) is prepared.

-

Swelling: The polymer is immersed in a suitable "good" solvent (a solvent in which the polymer swells extensively without dissolving) in a sealed container. This is left for an extended period (e.g., 24-72 hours) to ensure equilibrium swelling is reached.[17]

-

Measurement of Swollen Weight: The swollen polymer gel is removed from the solvent, blotted to remove excess surface solvent, and immediately weighed (Ws).[17][18]

-

Drying and Final Weight: The swollen gel is then dried to a constant weight in a vacuum oven to remove all the absorbed solvent. The final dry weight (Wf) is recorded.

-

Calculation:

-

Swell Ratio (Q): Calculated from the weights of the swollen and dried polymer and the densities of the polymer and solvent.

-

Gel Content: Determined from the initial and final dry weights, indicating the fraction of insoluble, cross-linked polymer.

-

Cross-link Density (ν): The Flory-Rehner equation is then applied, which relates the swell ratio to the cross-link density, taking into account the polymer-solvent interaction parameter (χ).[17]

-

An alternative method involves equilibrium stress-strain measurements on a swollen polymer network, where the data can be analyzed using the Mooney-Rivlin equation to calculate the cross-link density.[19][20]

Structural Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the polymer.

Methodology:

-

Sample Preparation: A sample of this compound is dispersed in a suitable deuterated solvent (e.g., D₂O) and neutralized to form a gel.

-

Analysis: The sample is placed in an NMR spectrometer.

-

Data Acquisition: ¹H NMR spectra are acquired. The chemical shifts and integrals of the peaks corresponding to the protons on the polyacrylic acid backbone can be analyzed.[21] This technique can be used to assess the integrity of the polymer backbone and study the interactions between the polymer and the solvent (hydration).[21][22][23]

Conclusion

The cross-linking structure of this compound is fundamental to its function as a high-performance rheology modifier. It consists of a high molecular weight polyacrylic acid backbone cross-linked with allyl ethers of sucrose, forming a three-dimensional microgel network. This specific architecture allows for a dramatic, pH-dependent increase in viscosity upon neutralization. A thorough understanding of this structure, verified through experimental protocols such as FTIR, swelling studies, and NMR, is essential for scientists and researchers to effectively control and predict its behavior in complex pharmaceutical and cosmetic formulations, ensuring product stability, performance, and efficacy.

References

- 1. This compound - CD Formulation [formulationbio.com]

- 2. Carbopol 934 polymer - Lubrizol [lubrizol.com]

- 3. iajps.com [iajps.com]

- 4. benchchem.com [benchchem.com]

- 5. Crosslinked Polyacrylic Resin this compound 940 980 U10 China Manufacturers Suppliers Factory Exporter [jinhetec.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rjptonline.org [rjptonline.org]

- 9. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]

- 10. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. KEGG DRUG: this compound [genome.jp]

- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 13. SID 135260092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Carbomer Homopolymer [drugfuture.com]

- 15. Qualitative analysis of controlled release ciprofloxacin/carbopol 934 mucoadhesive suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. jordilabs.com [jordilabs.com]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. scienceasia.org [scienceasia.org]

- 21. researchgate.net [researchgate.net]

- 22. Safety evaluation of crosslinked polyacrylic acid polymers (carbomer) as a new food additive - PMC [pmc.ncbi.nlm.nih.gov]

- 23. resolvemass.ca [resolvemass.ca]

The Rheological Behavior of Carbomer 934: A Technical Guide for Aqueous and Non-Aqueous Systems

For Researchers, Scientists, and Drug Development Professionals

Carbomer 934, a high molecular weight, cross-linked polymer of acrylic acid, is a critical excipient in the pharmaceutical and cosmetic industries, primarily utilized for its ability to modify the rheology of various formulations.[1][2] Its capacity to form stable, clear gels, and to suspend and stabilize emulsions at low concentrations makes it an invaluable tool for formulators.[1][3] This technical guide provides an in-depth examination of the rheological properties of this compound in both aqueous and non-aqueous environments, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Properties of this compound

This compound is a synthetic polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1][4] In its raw form, it is a white, fluffy, hygroscopic powder with a slightly acetic odor.[1] It does not have a discrete molecular weight but is characterized by a high molecular weight range.[1]

| Property | Specification |

| Chemical Name | Poly(acrylic acid), cross-linked with allyl sucrose[1] |

| CAS Number | 9007-16-3[1] |

| Appearance | White, fluffy powder[1] |

| pH of 0.5% Aqueous Dispersion | 2.7 - 3.5[1] |

| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on dried basis)[1][4][5] |

| Viscosity (0.5% neutralized aqueous dispersion) | 30,500 - 39,400 mPa·s[4][5] |

Rheological Behavior in Aqueous Systems

The primary function of this compound is to impart viscosity and yield stress to aqueous systems, transforming low-viscosity liquids into structured gels. This behavior is primarily dependent on the pH of the medium.

Mechanism of pH-Dependent Thickening

In an aqueous dispersion, the acidic carboxylic acid groups of the this compound polymer chains remain in a tightly coiled state due to intramolecular hydrogen bonding.[1] This results in a low-viscosity dispersion. The thickening mechanism is activated upon neutralization with a suitable base, such as sodium hydroxide (NaOH) or triethanolamine (TEA).[1][6]

The addition of a neutralizer causes the carboxyl groups to ionize, forming negatively charged carboxylate ions (-COO⁻).[7] The resulting electrostatic repulsion between these negatively charged groups along the polymer backbone forces the polymer chains to uncoil and expand.[1][7] This uncoiling and swelling of the polymer network significantly increases the hydrodynamic volume of the polymer, leading to a dramatic increase in the viscosity of the solution and the formation of a gel.[1] A pH range of 5 to 9 typically results in the formation of highly viscous systems.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Carbopol 934: Significance and symbolism [wisdomlib.org]

- 3. ulprospector.com [ulprospector.com]

- 4. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]

- 5. benchchem.com [benchchem.com]

- 6. nrs.blob.core.windows.net [nrs.blob.core.windows.net]

- 7. iajps.com [iajps.com]

- 8. ijlret.com [ijlret.com]

An In-depth Technical Guide to Carbomer 934: Polymer Chemistry, Functional Groups, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carbomer 934, a high molecular weight polymer of acrylic acid. It delves into its core polymer chemistry, the functional groups that dictate its properties, and its applications within the pharmaceutical industry, particularly in drug development. This document is intended to be a valuable resource for researchers, scientists, and professionals working in formulation development, drug delivery, and materials science.

Core Polymer Chemistry and Structure

This compound is a synthetic, high molecular weight, cross-linked polymer of acrylic acid.[1][2][3] The primary monomer unit is acrylic acid (CH₂=CHCOOH). These monomers undergo free-radical polymerization to form long polyacrylic acid chains. To achieve its characteristic high viscosity and gel-forming properties, these chains are cross-linked with a polyalkenyl ether, traditionally allyl ethers of sucrose or pentaerythritol.[1][2] The cross-linking creates a three-dimensional network structure that allows the polymer to swell significantly in aqueous solutions.[4]

The chemical name for this compound is poly(acrylic acid), cross-linked with allyl sucrose.[3] Its general molecular formula is (C₃H₄O₂)n.[1][3] Due to its polymeric nature, this compound does not have a fixed molecular weight but is characterized as a high molecular weight polymer.[3]

Functional Groups

The key functional group in this compound is the carboxylic acid (-COOH) group.[3] These acidic groups are responsible for the polymer's pH-dependent behavior. In an unneutralized state, the carboxylic acid groups are protonated, and the polymer chains are tightly coiled. Upon neutralization with a base (e.g., sodium hydroxide, triethanolamine), the carboxylic acid groups are deprotonated to form carboxylate ions (-COO⁻). The electrostatic repulsion between these negatively charged carboxylate groups causes the polymer chains to uncoil and expand, leading to a significant increase in the viscosity of the solution and the formation of a gel.[3]

Caption: Conceptual diagram of this compound synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are critical to its function as a pharmaceutical excipient. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Appearance | White, fluffy, hygroscopic powder[4] |

| Odor | Slightly acetic[3] |

| CAS Number | 9003-01-4[1] |

| Molecular Formula | (C₃H₄O₂)n[1][3] |

| pKa | Approximately 6.0 ± 0.5 |

| Glass Transition Temperature (Tg) | 105 °C (in powder form) |

Table 2: Quantitative Specifications of this compound

| Parameter | Specification |

| Carboxylic Acid Content | 56.0% - 68.0% (on a dried basis)[3] |

| Viscosity (0.2 wt% neutralized aqueous dispersion) | 13,000 - 30,000 mPa·s[5] |

| Viscosity (0.5 wt% neutralized aqueous dispersion) | 40,000 - 60,000 mPa·s[5] |

| pH (0.5% aqueous dispersion) | 2.7 - 3.5[3] |

| Loss on Drying | ≤ 2.0% |

| Heavy Metals | ≤ 20 ppm[5] |

Synthesis of this compound

This compound is synthesized via free-radical polymerization of acrylic acid in a suitable organic solvent, with the presence of a cross-linking agent.[1][2]

General Synthesis Steps:

-

Monomer Preparation: Acrylic acid is the primary monomer.

-

Cross-linker Addition: A cross-linking agent, such as allyl sucrose or allyl pentaerythritol, is added to the monomer solution.[1][2]

-

Initiation: A free-radical initiator is introduced to start the polymerization process.

-

Polymerization: The reaction mixture is heated to facilitate the polymerization and cross-linking, forming the three-dimensional polymer network.

-

Purification and Drying: The resulting polymer is then purified to remove unreacted monomers, solvent, and other impurities, followed by drying to obtain the final powdered product.

Historically, benzene was a common solvent for the polymerization of this compound.[1][2] However, due to the carcinogenic nature of benzene, regulatory agencies like the FDA have recommended reformulating drug products to use carbomers manufactured without benzene.[6] Newer grades of carbomers are synthesized using less toxic solvents like ethyl acetate or cyclohexane.[1][2]

Note: Detailed, step-by-step experimental protocols for the synthesis of this compound are generally proprietary to the manufacturers and are not publicly available.

Caption: General workflow for the synthesis of this compound.

Role in Drug Development and Functional Applications

This compound is a versatile excipient widely used in the pharmaceutical industry for its thickening, suspending, and emulsifying properties.[5]

-

Thickening Agent: Its primary application is to increase the viscosity of aqueous and hydroalcoholic solutions, forming clear gels. This is crucial for topical and ophthalmic preparations.

-

Suspending Agent: It is used to suspend insoluble active pharmaceutical ingredients (APIs) in liquid dosage forms, ensuring uniform distribution.[1]

-

Emulsifying Agent: this compound helps to stabilize oil-in-water emulsions in creams and lotions.[5]

-

Controlled Release: In solid dosage forms, it can be used to control the release of the API. Upon hydration in the gastrointestinal tract, it forms a gel layer that modulates drug diffusion.

Clarification on "Signaling Pathways"

It is important for drug development professionals to understand that this compound, as a pharmaceutical excipient, is designed to be pharmacologically inert. It does not directly interact with or modulate biological signaling pathways in the manner of an active pharmaceutical ingredient. Its primary role is to impart desired physicochemical properties to the drug formulation, thereby influencing the drug's stability, bioavailability, and patient compliance. Any biological effects are indirect and are a consequence of its influence on the drug delivery system.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization and use of this compound.

Preparation of a 1% (w/w) this compound Aqueous Gel

Objective: To prepare a standardized this compound gel for viscosity and other characterization studies.

Materials and Equipment:

-

This compound powder

-

Purified water

-

Neutralizing agent (e.g., 10% w/v Triethanolamine or 1 M Sodium Hydroxide solution)

-

Beaker

-

High-speed stirrer or overhead mixer

-

pH meter

-

Analytical balance

Methodology:

-

Dispersion: Weigh the required amount of purified water into a beaker. While stirring the water vigorously to create a vortex, slowly and carefully sift the this compound powder into the vortex to prevent the formation of clumps.

-

Hydration: Continue stirring until the polymer is fully dispersed. Cover the beaker and allow the dispersion to hydrate for at least 1-2 hours, or until a uniform, translucent dispersion is formed.

-

Neutralization: While continuously stirring, slowly add the neutralizing agent dropwise to the hydrated dispersion.

-

Gel Formation: Monitor the pH of the dispersion using a calibrated pH meter. As the pH approaches neutrality (typically pH 6.0-7.5), a significant increase in viscosity will occur, and a clear gel will form.

-

Final pH Adjustment: Continue to add the neutralizing agent until the desired pH and viscosity are achieved.

Caption: Experimental workflow for this compound gel preparation.

Viscosity Measurement of this compound Gel

Objective: To determine the viscosity of a prepared this compound gel.

Materials and Equipment:

-

Prepared this compound gel

-

Rotational viscometer (e.g., Brookfield type) with appropriate spindles

-

Water bath for temperature control

-

Beaker

Methodology:

-

Sample Preparation: Place a sufficient amount of the this compound gel into a beaker, ensuring that no air bubbles are trapped in the sample.

-

Temperature Equilibration: Place the beaker in a water bath set to a specific temperature (e.g., 25 °C) and allow the sample to equilibrate for at least 30 minutes.

-

Instrument Setup: Select an appropriate spindle and rotational speed on the viscometer based on the expected viscosity of the gel.

-

Measurement: Immerse the spindle into the gel to the specified depth. Start the viscometer and allow the reading to stabilize before recording the viscosity value in milliPascal-seconds (mPa·s).

-

Replicates: Perform the measurement in triplicate and report the average viscosity.

Determination of Carboxylic Acid Content

Objective: To quantify the percentage of carboxylic acid groups in this compound.

Materials and Equipment:

-

This compound powder (previously dried)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Purified water

-

Potentiometric titrator or pH meter

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Analytical balance

Methodology:

-

Sample Preparation: Accurately weigh a specified amount of previously dried this compound powder and disperse it in a known volume of purified water in a beaker with the aid of a magnetic stirrer.

-

Titration: Titrate the this compound dispersion with the standardized 0.1 M NaOH solution.

-

Endpoint Determination: Determine the endpoint of the titration potentiometrically. The endpoint is the point of maximum inflection on the titration curve.

-

Calculation: Calculate the percentage of carboxylic acid groups based on the volume of NaOH solution consumed at the endpoint, the molarity of the NaOH solution, and the initial weight of the this compound sample.

Safety and Regulatory Considerations

This compound has a long history of safe use in pharmaceutical and cosmetic products and is generally considered non-toxic and non-irritating. However, as it is a fine powder, inhalation of dust should be avoided.

As previously mentioned, the use of benzene in the manufacturing of certain grades of carbomers, including some designated as this compound, has led to regulatory scrutiny. The FDA has encouraged the reformulation of products to use benzene-free grades of carbomers to minimize the risk of benzene exposure.[6] Drug development professionals should ensure that the grade of this compound used in their formulations complies with the current regulatory limits for residual solvents.

This guide provides a foundational understanding of this compound for professionals in the field of drug development. For specific applications, it is recommended to consult the manufacturer's technical datasheets and relevant pharmacopeial monographs.

References

- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 2. dermatologytimes.com [dermatologytimes.com]

- 3. fda.gov [fda.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Drug Products Containing Carbomers Manufactured With Benzene | Consumer Product Testing Company [cptclabs.com]

In-Depth Technical Guide: Safety and Toxicology Profile of Carbomer 934 for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbomer 934, a high molecular weight polymer of acrylic acid, has a long history of use as a thickening, emulsifying, and stabilizing agent in pharmaceutical and cosmetic formulations. This technical guide provides a comprehensive overview of its safety and toxicology profile for in vivo studies, drawing from a range of toxicological evaluations. The data presented herein demonstrates a generally low order of toxicity for this compound. However, a significant and critical safety concern has emerged regarding benzene contamination in this compound manufactured using benzene as a solvent. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have taken action to address this issue, which has major implications for the use of this excipient.

Physicochemical Properties

This compound is a synthetic, high molecular weight, nonlinear polymer of acrylic acid, cross-linked with a polyalkenyl polyether.[1][2] It is a white, fluffy powder that forms acidic aqueous solutions which, upon neutralization, swell to form a gel.

Critical Safety Concern: Benzene Contamination

A major safety issue associated with certain grades of carbomers, including this compound, is the potential for residual benzene, a known human carcinogen.[1][3][4][5] Some manufacturing processes for this compound have historically used benzene as a polymerization solvent.[6] This has led to the detection of unacceptable levels of benzene in some carbomer-containing drug products.[3][7]

The United States Pharmacopeia (USP) monographs for several carbomers, including this compound, have permitted residual benzene levels as high as 5,000 parts per million (ppm).[5][7] In contrast, newer carbomer grades manufactured without benzene have a limit of 2 ppm.[1][7]

In response to this significant health concern, the FDA has requested that the USP omit the monographs for carbomers manufactured with benzene, including this compound.[1][4][7][8] The FDA recommends that manufacturers reformulate their products to use alternative grades of carbomers that are manufactured without benzene.[4][5] This regulatory shift underscores the critical importance of sourcing and specifying benzene-free grades of carbomers for all pharmaceutical and research applications.

Toxicological Profile

Acute Toxicity

This compound exhibits a low acute toxicity profile following oral administration in various animal species.

Table 1: Acute Oral Toxicity of this compound

| Species | Route | LD50 | Reference(s) |

| Rat | Oral | 4.1 g/kg | Fiche DS |

| Mouse | Oral | 4.6 g/kg | Fiche DS |

| Guinea Pig | Oral | 2.5 g/kg | Fiche DS |

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies in animals have generally shown a low level of systemic toxicity for carbomers.

A subchronic 13-week study in rats with a crosslinked polyacrylic acid polymer (carbomer) established a No Observed Adverse Effect Level (NOAEL) of 1,500 mg/kg body weight per day.[9] Subchronic feeding studies with this compound in rats and dogs resulted in lower than normal body weights, but no pathological changes were observed.[2][10] In a chronic feeding study, dogs administered Carbomer-934P showed gastrointestinal irritation and pigment deposition in the Kupffer cells of the liver.[2][10]

Table 2: Subchronic and Chronic Toxicity of this compound and Related Polymers

| Species | Duration | Study Type | Key Findings | NOAEL | Reference(s) |

| Rat | 13 weeks | Subchronic Oral | No adverse effects observed. | 1,500 mg/kg bw/day | [9] |

| Rat, Dog | Subchronic | Oral | Lower than normal body weight, no pathological changes. | Not explicitly stated | [2][10] |

| Dog | Chronic | Oral (Carbomer-934P) | Gastrointestinal irritation, pigment deposition in liver Kupffer cells. | Not explicitly stated | [2][10] |

Irritation and Sensitization

This compound is generally considered to be non-irritating to the skin and has a low potential for skin sensitization.[2]

-

Skin Irritation: Animal studies have demonstrated that this compound is well-tolerated by the skin and does not cause significant irritation. Clinical studies in humans with carbomers at concentrations up to 100% have shown a low potential for skin irritation.[2][10]

-

Eye Irritation: Rabbits showed minimal to moderate eye irritation when tested with this compound.[10]

-

Skin Sensitization: Tests indicate that this compound has a low potential for sensitization, meaning it is unlikely to cause allergic reactions. Human patch testing has confirmed this low sensitization potential. This compound has also demonstrated a low potential for phototoxicity and photo-contact allergenicity.[2][10]

Genotoxicity

A variety of in vitro genotoxicity tests, including the Ames test and the micronucleus test, have been performed on this compound. The results have consistently shown that this compound does not induce mutations or chromosome damage, indicating a low risk of genotoxicity.

Table 3: Genotoxicity of this compound

| Test System | Endpoint | Result | Reference(s) |

| In vitro Ames Test | Gene Mutation | Negative | |

| In vitro Micronucleus Test | Chromosomal Damage | Negative |

Carcinogenicity

This compound is classified by the International Agency for Research on Cancer (IARC) as Group 3: Not classifiable as to its carcinogenicity to humans.[11] This classification indicates that there is inadequate evidence of carcinogenicity in humans and experimental animals. The available evidence suggests that this compound does not pose a carcinogenic risk.

Experimental Protocols

The following sections describe the general methodologies for key toxicological studies, based on internationally accepted guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (General Protocol)

This protocol is based on OECD Test Guideline 423 (Acute Toxic Class Method).

-

Test System: Typically rats, one sex (usually females).

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is based on the animal's body weight.

-

Procedure: A stepwise procedure is used with a starting dose based on existing information. The outcome of the first animal dosed determines the dose for the next animal (either higher or lower). This continues until a dose causing evident toxicity or mortality is identified, or no effects are seen at the limit dose.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Dermal Irritation Study (General Protocol)

This protocol is based on OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Test System: Healthy young adult albino rabbits.

-

Housing and Feeding: Animals are individually housed with standard diet and water available ad libitum.

-

Preparation of Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application of Test Substance: A small amount (e.g., 0.5 g) of the test substance is applied to a small area of the clipped skin and covered with a gauze patch. The patch is held in place with non-irritating tape for a specified period (typically 4 hours).

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored using a standardized scale.

-

Evaluation: The mean scores for erythema and edema are calculated for each animal to determine the primary irritation index and classify the substance's irritation potential.

Eye Irritation Study (General Protocol)

This protocol is based on OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

-

Test System: Healthy young adult albino rabbits.

-

Housing and Feeding: Animals are individually housed with standard diet and water available ad libitum.

-

Procedure: A small, measured amount of the test substance (e.g., 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as an untreated control.

-

Observations: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The reactions are scored using a standardized scale.

-

Evaluation: The scores for each observation point are used to classify the irritancy of the substance.

References

- 1. dermatologytimes.com [dermatologytimes.com]

- 2. Final Report on the Safety Assessment of Carbomers-934, -910, -934P, -940, -941, and -962 | Semantic Scholar [semanticscholar.org]

- 3. FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs | FDA [fda.gov]

- 4. agencyiq.com [agencyiq.com]

- 5. FDA Issues Guidance on Reformulating Drug Products that Contain Carbomers Manufactured with Benzene [khlaw.com]

- 6. iajps.com [iajps.com]

- 7. FDA Issues Final Guidance Reformulating Drug Products That Contain Carbomers Manufactured With Benzene [pharmaceuticalonline.com]

- 8. This compound, Carbomer 934P, Carbomer 940, Carbomer 941, and Carbomer 1342 | USP-NF [uspnf.com]

- 9. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 10. Final Report on the Safety Assessment of Carbomers-934, -910, -934P, -940, -941, and -962 [periodicos.capes.gov.br]

- 11. SID 135260092 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carbomer 934 Powder for Laboratory Applications

Carbomer 934 is a high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of sucrose or pentaerythritol.[1][2] In its raw form, it is a white, fluffy, hygroscopic powder.[2][3] It is a synthetic polymer used extensively in the pharmaceutical and cosmetic industries as a thickening, suspending, and emulsifying agent.[3][4][5] For laboratory professionals, understanding the precise specifications and testing methodologies of this compound is critical for ensuring consistency and efficacy in research and development, particularly in formulations such as gels, creams, and controlled-release dosage forms.[6][7]

This guide provides a comprehensive overview of the core specifications, experimental protocols, and functional mechanisms of this compound for use by researchers, scientists, and drug development professionals.

Core Physicochemical Specifications

The quality and performance of this compound are defined by a set of key quantitative and qualitative parameters, primarily outlined in the United States Pharmacopeia/National Formulary (USP/NF).[7][8]

Table 1: Quantitative Specifications for this compound

| Property | Specification | Notes |

| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on dried basis)[1][2][9] | Determines the polymer's capacity for neutralization and subsequent thickening. |

| Viscosity | 30,500 - 39,400 mPa·s[2][3][10] | For a 0.5% aqueous dispersion, neutralized to pH 7.3-7.8 at 25°C. |

| Loss on Drying | ≤ 2.0%[1][2][11] | Determined by drying in a vacuum at 80°C for 1 hour.[1][2][11] |

| Heavy Metals | ≤ 0.002% (20 ppm)[1][11] | A critical parameter for pharmaceutical and cosmetic applications. |

| Limit of Benzene | ≤ 0.01% (100 ppm)[1] | Benzene is a residual solvent from the polymerization process.[8][9] |

| Bulk Density | 19.5 - 23.5 g/100mL[4] | Relevant for handling, storage, and processing of the powder. |

Table 2: Qualitative and General Properties of this compound

| Property | Description |

| Appearance | White or almost white, fluffy, hygroscopic powder.[2][3][4] |

| Odor | Slightly acetic.[7] |

| Solubility | Swells in water and other polar solvents to form a gel or dispersion after neutralization.[2][3] |

| pH (1% aqueous dispersion) | Approximately 2.5 - 3.5 (before neutralization). |

Experimental Protocols and Methodologies

Accurate characterization of this compound requires standardized analytical procedures. The following protocols are based on established pharmacopeial methods.

Identification Tests

Two primary identification tests confirm the material as this compound.

-

A: Colorimetric Identification:

-

B: Gel Formation Test:

Assay for Carboxylic Acid Content

This potentiometric titration quantifies the acidic functional groups responsible for the polymer's properties.

-

Methodology:

-

Accurately weigh a sample of this compound that has been previously dried in a vacuum at 80°C for 1 hour.[1][2]

-

Disperse the sample in water.

-

Using a calomel-glass electrode system, titrate the dispersion with a standardized 0.25 N sodium hydroxide solution.[1]

-

Determine the endpoint potentiometrically. The carboxylic acid content is calculated from the volume of titrant used.[3]

-

Viscosity Determination

Viscosity is a critical performance attribute of this compound.

-

Methodology:

-

Preparation of Dispersion: Carefully add 2.50 g of previously dried this compound to 500 mL of water in an 800-mL beaker, stirring continuously at 1000 ± 50 rpm to avoid lump formation.[9]

-

Neutralization: While stirring, titrate with a sodium hydroxide solution (18 in 100) to a pH between 7.3 and 7.8, determining the endpoint potentiometrically.[1][11]

-

Equilibration: Place the neutralized mucilage in a 25°C water bath for 1 hour.[1][11]

-

Measurement: Use a suitable rotational viscometer (e.g., Brookfield type) equipped with a specified spindle (such as a No. 6 spindle) rotating at 20 rpm.[1] Immerse the spindle to the correct depth and allow the reading to stabilize before recording.[1][12] The viscosity is calculated by multiplying the instrument reading by the constant for the specific spindle and speed.[1]

-

Limit of Benzene

This gas chromatography (GC) method is used to quantify residual benzene from the manufacturing process.

-

Methodology:

-

Standard Solution Preparation: Prepare a standard solution of benzene in organic-free water with a known concentration of about 1.0 µg per mL.[1][11]

-

Test Solution Preparation: Accurately weigh about 1 g of this compound and transfer it to a 100-mL volumetric flask. Add 75 mL of a 2% sodium chloride solution and mix mechanically until homogenous (approximately 30 minutes). Dilute to volume with the sodium chloride solution.[1][11]

-